10-Butyl-2,7-dichloroacridin-9(10H)-one
CAS No.: 105655-63-8
Cat. No.: VC17326086
Molecular Formula: C17H15Cl2NO
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105655-63-8 |
---|---|
Molecular Formula | C17H15Cl2NO |
Molecular Weight | 320.2 g/mol |
IUPAC Name | 10-butyl-2,7-dichloroacridin-9-one |
Standard InChI | InChI=1S/C17H15Cl2NO/c1-2-3-8-20-15-6-4-11(18)9-13(15)17(21)14-10-12(19)5-7-16(14)20/h4-7,9-10H,2-3,8H2,1H3 |
Standard InChI Key | OQNQUPNUAMXUPI-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1C=CC(=C3)Cl |
Introduction
Structural and Physicochemical Properties
The core structure of 10-butyl-2,7-dichloroacridin-9(10H)-one consists of an acridinone scaffold (a fused quinoline-benzene system) modified with two chlorine atoms and a butyl side chain. Key physicochemical parameters can be extrapolated from closely related compounds:
Molecular Geometry and Stability
-
The acridinone system adopts a planar conformation due to π-conjugation across the tricyclic framework, as observed in 2-chloro-9(10H)-acridinone (density: 1.3 g/cm³; boiling point: 394°C) .
-
Chlorine substituents at positions 2 and 7 introduce steric and electronic effects, potentially enhancing thermal stability and influencing intermolecular interactions .
-
The N10-butyl group increases hydrophobicity, with a predicted logP value >5 based on analogs like 10-butyl-2-chloroacridin-9-one (logP: 3.56) .
Spectroscopic and Computational Data
-
UV-Vis Absorption: Acridinones typically exhibit strong absorption in the 300–400 nm range due to π→π* transitions. The dichloro substitution may induce a bathochromic shift compared to monosubstituted analogs .
-
Mass Spectrometry: The molecular ion peak for C₁₇H₁₅Cl₂NO is expected at m/z ≈ 339.0 (M⁺), with fragmentation patterns dominated by loss of the butyl group (−56 Da) and chlorine atoms .
Synthetic Methodologies
The synthesis of 10-butyl-2,7-dichloroacridin-9(10H)-one likely follows established routes for acridinone derivatives, modified to incorporate multiple chloro and alkyl groups:
Key Precursors and Intermediates
-
2,7-Dichloroacridin-9(10H)-one: Prepared via Ullmann condensation of 2,7-dichloroanthranilic acid with cyclohexanone, followed by oxidation .
-
N-Alkylation: Introduction of the butyl group at N10 using butyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
Optimization Challenges
-
Regioselectivity: Ensuring selective chloro substitution at positions 2 and 7 requires careful control of reaction conditions, such as temperature and catalyst choice .
-
Side Reactions: Competing pathways like over-alkylation or dehalogenation must be suppressed using protecting groups or mild reagents .
Biological Activities and Mechanisms
Acridinone derivatives exhibit diverse pharmacological profiles, suggesting potential applications for 10-butyl-2,7-dichloroacridin-9(10H)-one:
Antiprion and Neuroprotective Effects
-
9-Aminoacridine analogs demonstrate antiprion activity by stabilizing cellular prion protein (PrPᶜ) conformations, inhibiting conversion to pathogenic PrPˢᶜ .
-
Chlorine substituents enhance binding affinity to amyloid aggregates, as seen in 6-chloro-2-methoxyacridin-9-amine (IC₅₀: <1 μM) .
Acetylcholinesterase (AChE) Inhibition
-
Tetrahydroacridinones with chloro substituents show potent AChE inhibition (e.g., 6-chloro-1,2,3,4-tetrahydroacridin-9-ylamine, IC₅₀: 12 nM) .
-
The butyl side chain may improve blood-brain barrier permeability, a critical factor for central nervous system targets .
Antioxidant Properties
-
Acridinones with electron-withdrawing groups (e.g., Cl) exhibit radical scavenging activity in TEAC assays, reducing reactive oxygen species (ROS) levels in neuronal cells .
Industrial and Regulatory Status
Regulatory Compliance
-
HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .
-
Tariffs: MFN duty rates of 6.5% apply for international trade .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of chloro and alkyl substituents to optimize potency against prion diseases or neurodegenerative disorders.
-
Formulation Development: Nanoencapsulation or prodrug strategies to address solubility limitations.
-
In Vivo Studies: Efficacy testing in murine models of prionosis or Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume